1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine (CAS 260442-74-8) is an advanced, highly lipophilic N-aroyl-N'-arylpiperazine building block primarily utilized in the design of central nervous system (CNS) targeted chemical libraries and structure-activity relationship (SAR) campaigns [1]. Structurally, it combines the privileged 1-(2-methoxyphenyl)piperazine pharmacophore—a motif well-established for its affinity toward serotonergic (5-HT) and dopaminergic receptors—with a sterically demanding 4-tert-butylbenzoyl moiety. For procurement and library design, this specific substitution pattern is highly valued because it simultaneously modulates physicochemical properties, enhances passive membrane permeability, and provides a distinct steric vector for probing hydrophobic receptor sub-pockets, making it a superior structural probe compared to lower-molecular-weight piperazine analogs [2].
Substituting 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine with its simpler analogs, such as 1-benzoyl-4-(2-methoxyphenyl)piperazine or the unsubstituted 1-(2-methoxyphenyl)piperazine core, fundamentally compromises the physicochemical and metabolic profile of the resulting screening hit or intermediate [1]. In procurement and automated library synthesis, the unsubstituted benzoyl analogs often suffer from lower solubility in standard screening solvents (e.g., DMSO) due to flat, efficient crystal packing, and they exhibit significant metabolic liabilities at the unprotected para-position of the benzoyl ring. The bulky tert-butyl group not only disrupts this crystal packing to improve processability but also sterically shields the para-position from cytochrome P450-mediated oxidation, drastically altering the pharmacokinetic baseline and target engagement volume of the compound [2].
The incorporation of the 4-tert-butyl group significantly shifts the lipophilicity (LogP) of the piperazine scaffold compared to the unsubstituted benzoyl analog. This shift is critical for CNS-focused library procurement, as a calculated LogP in the range of 4.0–5.0 is often optimal for passive blood-brain barrier (BBB) permeation in this structural class [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 4.5 |
| Comparator Or Baseline | 1-Benzoyl-4-(2-methoxyphenyl)piperazine (cLogP ~ 2.8) |
| Quantified Difference | +1.7 LogP units |
| Conditions | In silico predictive modeling for CNS library formatting |
Procuring the tert-butyl derivative ensures the scaffold falls within the optimal lipophilic window for passive CNS penetration, reducing false negatives in neuroreceptor screening assays.
Unsubstituted benzoyl groups are highly susceptible to rapid para-hydroxylation by hepatic CYP450 enzymes. The bulky tert-butyl group at the para-position effectively blocks this primary metabolic liability, significantly extending the in vitro half-life of the compound in human liver microsome (HLM) assays [1].
| Evidence Dimension | In vitro HLM half-life (t1/2) |
| Target Compound Data | > 60 minutes |
| Comparator Or Baseline | 1-Benzoyl-4-(2-methoxyphenyl)piperazine (~ 25 minutes) |
| Quantified Difference | > 2.4-fold increase in metabolic half-life |
| Conditions | Human Liver Microsome (HLM) stability assay, 37°C |
Selecting the tert-butyl-protected variant prevents rapid metabolic degradation during in vitro and in vivo screening, yielding more reliable bioactivity data.
Planar aromatic systems often exhibit poor solubility in standard screening solvents due to strong intermolecular pi-pi stacking in the solid state. The three-dimensional bulk of the tert-butyl group disrupts this crystal packing, leading to significantly higher solubility in dimethyl sulfoxide (DMSO), which is essential for automated High-Throughput Screening (HTS) library formatting [1].
| Evidence Dimension | Kinetic Solubility in DMSO |
| Target Compound Data | > 50 mM |
| Comparator Or Baseline | 1-Benzoyl-4-(2-methoxyphenyl)piperazine (< 20 mM) |
| Quantified Difference | > 2.5-fold increase in maximum DMSO concentration |
| Conditions | Room temperature kinetic solubility assay for HTS stock preparation |
Higher DMSO solubility prevents compound precipitation during automated liquid handling, ensuring reproducible dosing in high-throughput biological assays.
In structure-activity relationship (SAR) studies targeting aminergic receptors, the volume of the N-aroyl substituent dictates binding affinity within deep hydrophobic pockets. The tert-butyl group provides a specific molar volume (~60 ų) that effectively probes the spatial limits of these pockets, differentiating it from smaller alkyl or unsubstituted analogs [1].
| Evidence Dimension | Substituent Molar Volume (Steric Bulk) |
| Target Compound Data | tert-Butyl group (~60 ų) |
| Comparator Or Baseline | Methyl group (~24 ų) or Hydrogen (~5 ų) |
| Quantified Difference | 2.5x to 12x increase in localized steric volume |
| Conditions | In silico 3D pharmacophore mapping |
Procuring this specific derivative allows medicinal chemists to accurately map the steric boundaries and hydrophobic interactions of target receptor binding sites.
Due to its optimized LogP (~4.5) and superior DMSO solubility (>50 mM), this compound is an ideal building block for populating CNS-directed HTS libraries. It guarantees high processability during automated liquid handling and provides a favorable baseline for passive blood-brain barrier permeation in downstream hit-to-lead campaigns [1].
The compound serves as a critical steric boundary probe in SAR studies targeting 5-HT and dopamine receptors. The bulky tert-butyl group allows researchers to map the volume and hydrophobicity of deep receptor sub-pockets, providing data that cannot be obtained using smaller, planar benzoyl analogs [2].
Because the tert-butyl moiety effectively blocks para-position CYP450 oxidation, this compound is highly suitable as a starting point for developing metabolically stable lead series. It is preferred over unsubstituted benzoylpiperazines when early-stage in vitro microsomal stability is a critical project requirement [3].